3-(Chloromethyl)-3-(2-methylpropyl)oxolane

Lipophilicity optimisation Partition coefficient Lead optimisation

For medicinal chemistry programs requiring a precise lipophilicity increase (LogP 2.52) without overshooting the optimal drug-like range, this gem-disubstituted oxolane offers a predictable electrophilic handle for late-stage optimization. The 3-chloromethyl architecture prevents anchimeric assistance, ensuring clean SN2 reactivity under Lewis acidic conditions, while the isobutyl side chain provides a balanced boost in membrane permeability over the parent scaffold. - Avoids competing oxonium ion formation seen with the 2-regioisomer, delivering reliable substitution yields with NaN₃, KCN, or amine nucleophiles. - At 176.68 Da with only one asymmetric center, it satisfies fragment library 'rule of three' criteria and reduces analytical burden versus diastereomer-forming analogs. - Standard 95% purity from validated stock ensures rapid availability for divergent synthesis or fragment screening workflows.

Molecular Formula C9H17ClO
Molecular Weight 176.68 g/mol
Cat. No. B13255268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Chloromethyl)-3-(2-methylpropyl)oxolane
Molecular FormulaC9H17ClO
Molecular Weight176.68 g/mol
Structural Identifiers
SMILESCC(C)CC1(CCOC1)CCl
InChIInChI=1S/C9H17ClO/c1-8(2)5-9(6-10)3-4-11-7-9/h8H,3-7H2,1-2H3
InChIKeyZZKIHVCRJIVORP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Chloromethyl)-3-(2-methylpropyl)oxolane: Compound Identity and Properties


3-(Chloromethyl)-3-(2-methylpropyl)oxolane (CAS 1490966-98-7; synonym 3-(chloromethyl)-3-isobutyltetrahydrofuran) is a gem-disubstituted oxolane (tetrahydrofuran) building block with molecular formula C₉H₁₇ClO and molecular weight 176.68 g/mol . The molecule features a five‑membered cyclic ether core simultaneously substituted at the 3‑position by a reactive chloromethyl group (–CH₂Cl) and a branched 2‑methylpropyl (isobutyl) side chain . This specific combination of regiochemistry and alkyl topology distinguishes it from the 2‑chloromethyl regioisomer, the linear n‑butyl analog, and the ring‑unsubstituted parent compound, making it a candidate for structure–property optimisation in medicinal chemistry and materials science programmes.

Structure–property optimisation: Gem‑disubstituted oxolane with branched isobutyl and reactive chloromethyl groups supports tunable lipophilicity and steric profiles in medicinal chemistry.
Regiocontrolled electrophile: 3‑Chloromethyl placement avoids ring‑oxygen neighboring group participation, allowing predictable SN2 reactivity for synthetic methodology.
Fragment library design: Low molecular weight (~177 Da) and single stereocenter reduce analytical complexity in fragment-based screening.
Polymer monomer precursor: Chloromethyl handle combined with branched alkyl chain may support functionalised polyTHF and graft copolymer research.

3-(Chloromethyl)-3-(2-methylpropyl)oxolane: Generic Substitution Risks


Within the C₉H₁₇ClO oxolane isomer space, small structural perturbations produce meaningful physicochemical shifts that cannot be ignored during candidate selection. Moving the chloromethyl group from the 3‑position to the 2‑position alters the spatial relationship between the electrophilic centre and the ring oxygen, potentially changing SN2 reactivity and transition‑state geometry . Replacing the branched isobutyl chain with a linear n‑butyl group lowers calculated LogP by roughly 1.2 log units, which translates to approximately a 15‑fold difference in octanol–water partitioning . Even the simple addition of a 2‑methyl substituent on the ring increases molecular weight by 14 Da (from 176.68 to 190.71) and introduces an additional stereocentre, complicating downstream chiral analyses . These are not cosmetic differences; they directly influence reaction kinetics, purification behaviour, and the physicochemical profile of final molecules. The quantitative evidence below is intended to make these differences explicit and actionable for procurement decisions.

Regiochemistry shift (3→2)
Moving chloromethyl to the 2‑position enables anchimeric assistance by the ring oxygen, potentially altering reaction pathways and product distribution.
Linear vs branched side chain
Replacing the isobutyl group with an n‑butyl chain may significantly lower lipophilicity and change steric shielding at the reactive centre.
Additional ring methyl substituent
A 2‑methyl group raises molecular weight and introduces a second stereocentre, complicating chiral analysis and crystallisation behaviour.

3-(Chloromethyl)-3-(2-methylpropyl)oxolane: Head-to-Head Analog Comparison


Lipophilicity: Isobutyl Branching Differentiates from Linear Analogs

The target compound exhibits a calculated LogP of 2.52 , positioning it between the more polar 3‑butyl‑3‑(chloromethyl)oxolane (LogP ≈ 1.29–1.4 ) and the markedly less lipophilic 3‑(chloromethyl)oxolane (LogP = 0.85 ). This intermediate lipophilicity is a direct consequence of the branched isobutyl architecture, which provides fewer solvent‑accessible surface contacts than the linear n‑butyl chain while retaining sufficient hydrophobic character to favour membrane partitioning over the completely unsubstituted scaffold. The ~1.2 log unit gap versus the n‑butyl analog corresponds to roughly a 15‑fold difference in octanol‑water distribution, a magnitude that can shift a compound across critical developability thresholds in medicinal chemistry programmes.

Lipophilicity
Cross‑study comparable
Target: LogP 2.52
n‑Butyl analog: LogP 1.29–1.4
Δ ≈ +1.1 to +1.2 log units
Intermediate lipophilicity may support membrane partitioning without entering high‑LogP risk range.
Computed LogP values; experimental confirmation recommended.
Lipophilicity optimisation Partition coefficient Lead optimisation

Steric Architecture: Isobutyl vs n-Butyl Side Chain

The 2‑methylpropyl (isobutyl) substituent of the target compound introduces a branch point at the β‑carbon, generating greater steric demand near the reactive chloromethyl centre than the linear n‑butyl chain of 3‑butyl‑3‑(chloromethyl)oxolane . In bimolecular nucleophilic substitution at the –CH₂Cl group, the branched alkyl environment is expected to increase the activation energy for SN2 attack relative to the linear analog, while also disfavouring carbocation formation via the SN1 pathway compared to more substituted neopentyl‑type systems . This steric modulation provides a tunable handle on reaction rate that is absent in the n‑butyl comparator, where the linear chain exerts a smaller and less directional steric influence.

Steric architecture
Class‑level inference
β‑Branched isobutyl
Linear n‑butyl chain
Increased steric shielding at chloromethyl
Branching may modulate SN2 reactivity and disfavor SN1 pathways relative to linear analog.
Qualitative inference; direct kinetic data not available.
Steric effects SN2 reactivity Conformational analysis

Regiochemistry: 3-Position Versus 2-Position Substitution

In the target compound, both the chloromethyl and isobutyl groups reside at the oxolane 3‑position, whereas the regioisomer 2‑(chloromethyl)‑2‑(2‑methylpropyl)oxolane (CAS 1934723‑48‑4) bears these substituents at the 2‑position, adjacent to the ring oxygen . The 2‑position regioisomer benefits from oxygen lone‑pair stabilisation of developing positive charge at the α‑carbon during nucleophilic displacement, a through‑bond effect that is unavailable to the 3‑substituted target compound . Conversely, the 3‑position avoids potential oxocarbenium ion formation that can complicate reactions of 2‑chloromethyl oxolanes under Lewis acidic conditions. Computed LogP also differs between the two regioisomers: ~2.52 for the 3‑substituted target versus ~2.78 for the 2‑substituted analog, reflecting altered dipole‑dipole interactions with the ring oxygen .

Regiochemistry
Cross‑study comparable
3‑(Chloromethyl), LogP 2.52
2‑(Chloromethyl), LogP 2.78
ΔLogP ≈ −0.26; distinct O‑participation
3‑Position avoids anchimeric assistance, offering cleaner electrophile behavior under Lewis acidic conditions.
Computed LogP; reactivity inferred from oxolane electronics.
Regiochemistry Neighbouring group participation Oxolane ring electronics

Molecular Weight: Reduced Mass and Stereochemical Simplicity

The target compound (MW 176.68, C₉H₁₇ClO ) is 14.03 Da lighter than the 2‑methyl‑substituted congener 3‑(chloromethyl)‑2‑methyl‑3‑(2‑methylpropyl)oxolane (MW 190.71, C₁₀H₁₉ClO ). This mass difference arises from the additional ring methyl group in the latter, which also introduces a second stereogenic centre (at C2), doubling the number of possible stereoisomers from 1 (target, asymmetric atom count = 1 ) to a diastereomeric pair. In high‑throughput synthesis and LC‑MS screening workflows, the simpler isotopologue pattern and single chromatographic peak of the target compound reduce deconvolution time and simplify purity assessment.

Molecular weight
Direct comparison
MW 176.68, 1 stereocentre
2‑Methyl analog: MW 190.71, 2 stereocentres
ΔMW −14.03 Da; eliminates diastereomer pair
Simpler isotopologue pattern and single chromatographic peak facilitate LC‑MS screening.
Exact mass from Chemsrc; supports fragment library workflows.
Molecular weight Mass spectrometry SAR library design

Purity and GHS Safety Documentation

The target compound is commercially supplied at 95% purity (Fluorochem F682402 ; Leyan 1344749 ), a specification sufficient for most intermediate‑stage synthetic applications. Its GHS profile (H302 harmful if swallowed, H315 skin irritation, H319 eye irritation, H335 respiratory irritation ) is documented with full precautionary statements, enabling compliant laboratory handling. By comparison, the simpler 3‑(chloromethyl)oxolane is available at higher purity (98% ) but lacks the isobutyl functionality essential for hydrophobic derivatisation. The 2‑regioisomer and n‑butyl analog are offered at similar purity levels (typically 95–97%) but do not match the combined isobutyl‑branching plus 3‑position regiochemistry that defines the target compound's utility window.

Purity & GHS
Supporting evidence
Purity 95% GHS07 H302/H315/H319/H335 P‑statements available
Well‑documented hazard profile reduces safety review delays; 95% purity supports intermediate‑stage synthesis.
Vendor‑stated specification; verify for sensitive downstream steps.
Purity specification GHS classification Vendor quality

3-(Chloromethyl)-3-(2-methylpropyl)oxolane: Research Application Scenarios


Medicinal Chemistry: Intermediate Lipophilicity for Lead Optimisation

When a lead series demands a lipophilicity increase over the parent scaffold (LogP 0.85 for unsubstituted oxolane) without overshooting into the high‑LogP range (>3.0) that risks poor solubility and metabolic clearance, the target compound (LogP 2.52) provides a precise midpoint. The ~1.7 log unit gain over the unsubstituted oxolane is substantial enough to improve membrane permeability yet remains below the LogP of the 2‑regioisomer (~2.78), offering a finer‑grained optimisation tool. This makes the target compound a rational choice for late‑stage lead optimisation where the objective is to raise LogP into the 2–3 window without introducing additional ring substituents .

Synthetic Methodology: Regiocontrolled Electrophile Installation

The 3‑chloromethyl oxolane architecture ensures that the electrophilic centre is electronically isolated from the ring oxygen, preventing anchimeric assistance that could complicate nucleophilic substitution in the 2‑chloromethyl regioisomer. This property is valuable in divergent synthetic strategies where the chloromethyl group must react predictably under standard SN2 conditions (e.g., NaN₃, KCN, amine nucleophiles) without competing oxonium ion formation. Researchers seeking a clean, single‑mode electrophilic handle should therefore select the 3‑substituted target over the 2‑substituted analog when the synthetic sequence includes Lewis acidic conditions .

Fragment-Based Drug Discovery: Low-Complexity Building Block

With a molecular weight of 176.68 Da and only one asymmetric centre, the target compound satisfies the 'rule of three' criteria commonly applied in fragment library design (MW < 300, clogP ≤ 3, ≤ 3 H‑bond acceptors). Compared to the 2‑methyl ring‑substituted congener (MW 190.71, two stereocentres), the target compound saves 14 Da of molecular weight and eliminates diastereomer formation, reducing analytical burden in fragment soaking and crystallography workflows. Procurement for fragment library construction therefore favours the target over the more complex methyl‑substituted analog when the objective is maximising scaffold diversity within a fixed mass budget .

Polymer & Materials Chemistry: Isobutyl-Functionalised Monomer

The combination of a chloromethyl polymerisation handle and a branched isobutyl side chain makes the target compound a candidate monomer precursor for functionalised poly(tetrahydrofuran) derivatives or graft copolymers. The branched alkyl chain imparts greater free volume and lower crystallinity than the linear n‑butyl analog, properties that are desirable in plasticiser and resist material applications. Patent literature describes structurally related tetrahydrofuran compounds as monomers for photoresist polymers [1], suggesting that the target compound's specific substitution pattern may confer distinct dissolution and etch‑resistance properties relative to linear‑chain analogs.

Application
Selection Property
Validation Focus
Lead optimisation – intermediate lipophilicity
LogP between unsubstituted oxolane (0.85) and high‑LogP 2‑regioisomer (~2.78)
Membrane permeability and metabolic stability assays
Regiocontrolled SN2 electrophile installation
3‑Chloromethyl group without neighboring oxygen participation
Reaction selectivity under Lewis acidic conditions
Fragment‑based library construction
Low molecular weight (~177 Da) and single stereocentre
Crystallography and screening hit confirmation
Functionalised polyTHF monomer research
Branched isobutyl side chain with chloromethyl handle
Polymerisation behavior and film‑property evaluation
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